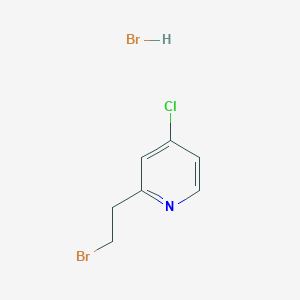

![molecular formula C9H5FOS B2355751 苯并[b]噻吩-5-甲醛,6-氟- CAS No. 179616-88-7](/img/structure/B2355751.png)

苯并[b]噻吩-5-甲醛,6-氟-

描述

Benzo[b]thiophene-5-carboxaldehyde, 6-fluoro- is a derivative of benzo[b]thiophene. Benzo[b]thiophene is a heterocyclic compound consisting of a benzene ring fused with a thiophene ring. It is also known as thianaphthene .

Synthesis Analysis

The synthesis of benzo[b]thiophene-5-carboxaldehyde, 6-fluoro- involves the reaction of substituted benzo[b]thiophene-2-carboxylic hydrazide and various aromatic or heteroaromatic aldehydes . This leads to a collection of final products with extensive structural diversification on the aromatic ring and on position 6 of the benzo[b]thiophene nucleus .科学研究应用

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives, including 6-fluoro-1-benzothiophene-5-carbaldehyde, have been extensively studied for their potential anticancer properties. These compounds can be designed to interact with specific biological targets, potentially leading to the development of new chemotherapeutic agents. The presence of the fluorine atom may enhance the compound’s ability to inhibit cancer cell growth by interfering with cellular signaling pathways .

Anti-Inflammatory Applications

The structural motif of thiophene is known to exhibit anti-inflammatory effects. As such, 6-fluoro-1-benzothiophene-5-carbaldehyde could serve as a scaffold for developing nonsteroidal anti-inflammatory drugs (NSAIDs). Research into the modification of this compound could lead to the discovery of new drugs with improved efficacy and reduced side effects .

Organic Electronics: Semiconductors

In the field of organic electronics, thiophene-based molecules are pivotal in the advancement of organic semiconductors. The compound could be utilized in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to the development of flexible and lightweight electronic devices .

Material Science: Corrosion Inhibitors

Thiophene derivatives are also applied in industrial chemistry and material science as corrosion inhibitors. The incorporation of 6-fluoro-1-benzothiophene-5-carbaldehyde into coatings and paints could enhance the protection of metals against corrosion, thereby extending the lifespan of various industrial components .

Photocatalysis: Hydrogen Evolution Reaction

Covalent organic frameworks (COFs) synthesized using thiophene derivatives have shown promise as photocatalysts for the hydrogen evolution reaction (HER). The compound’s ability to absorb light and facilitate electron transfer makes it a candidate for inclusion in COFs designed for efficient and sustainable hydrogen production .

Sensory Applications: Chemical Sensors

The electronic properties of thiophene-based compounds make them suitable for use in chemical sensors. 6-fluoro-1-benzothiophene-5-carbaldehyde could be employed in the development of sensors that detect specific chemicals or environmental conditions, offering high sensitivity and selectivity .

属性

IUPAC Name |

6-fluoro-1-benzothiophene-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FOS/c10-8-4-9-6(1-2-12-9)3-7(8)5-11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIOKMURNLQXRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=CC(=C(C=C21)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,3-benzodioxol-5-yl)-2-[7-(4-ethylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2355668.png)

![(E)-3-[1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2355670.png)

![2,2,2-trifluoroethyl N-[2-(2-methylpropyl)-2,3-dihydro-1H-pyrazol-3-ylidene]carbamate](/img/structure/B2355676.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2355679.png)

![1-(dicyanomethylene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate](/img/structure/B2355689.png)